Ethyl (S)-3-hydroxyhexanoate

Enantioselective biocatalysis Oxidoreductase substrate specificity Chiral alcohol synthesis

Ethyl (S)-3-hydroxyhexanoate (CAS 88496-71-3) is a chiral beta-hydroxy ester defined as the (S)-enantiomer of ethyl 3-hydroxyhexanoate. With molecular formula C8H16O3 and molecular weight 160.21 g/mol, this compound exists as a colorless to pale yellow liquid with a predicted density of 0.989 ± 0.06 g/cm³ and boiling point of 94.0-95.0 °C at 20 Torr.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 88496-71-3
Cat. No. B3293149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (S)-3-hydroxyhexanoate
CAS88496-71-3
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)OCC)O
InChIInChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1
InChIKeyLYRIITRHDCNUHV-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (S)-3-Hydroxyhexanoate (CAS 88496-71-3): A Chiral Beta-Hydroxy Ester for Enantioselective Synthesis and Chiral Analysis


Ethyl (S)-3-hydroxyhexanoate (CAS 88496-71-3) is a chiral beta-hydroxy ester defined as the (S)-enantiomer of ethyl 3-hydroxyhexanoate [1]. With molecular formula C8H16O3 and molecular weight 160.21 g/mol, this compound exists as a colorless to pale yellow liquid with a predicted density of 0.989 ± 0.06 g/cm³ and boiling point of 94.0-95.0 °C at 20 Torr . The compound bears a single stereocenter at the C3 position, distinguishing it from its (R)-counterpart (ethyl (R)-3-hydroxyhexanoate, CAS 62860-08-4) and the racemic mixture (CAS 2305-25-1), each of which carries distinct stereochemical identity and consequently different enzymatic recognition and application profiles [1].

Why Ethyl (S)-3-Hydroxyhexanoate Cannot Be Substituted by the Racemate or (R)-Enantiomer in Chiral Applications


Generic substitution of ethyl 3-hydroxyhexanoate (CAS 2305-25-1) or its (R)-enantiomer for the (S)-enantiomer introduces stereochemical ambiguity that fundamentally alters biochemical recognition, enzymatic reactivity, and regulatory compliance. The two enantiomers serve as distinct substrates for separate enzyme families: ethyl (S)-3-hydroxyhexanoate is specifically oxidized by (S)-3-hydroxyacid-ester dehydrogenase (EC 1.1.1.280) to ethyl 3-oxohexanoate, while the (R)-enantiomer is processed by (R)-3-hydroxyacid-ester dehydrogenase (EC 1.1.1.279) [1]. This stereochemical exclusivity extends to biosynthesis, where specific oxidoreductases from baker‘s yeast enantioselectively reduce 3-oxo esters to either the (S)- or (R)-configuration—a critical consideration for chiral synthon procurement [1][2]. Furthermore, regulatory and safety assessments for the racemate (CAS 2305-25-1) explicitly note that stereochemistry is unspecified, limiting the interpretability of toxicological data for enantiopure applications [3]. Procurement of the incorrect stereoisomer in chiral-dependent workflows results in failed enzymatic conversions, erroneous analytical identifications, or non-compliance with stereochemically defined regulatory submissions.

Ethyl (S)-3-Hydroxyhexanoate Quantitative Differentiation Evidence: Comparator-Based Performance Data


Enzyme-Specific Stereoselectivity: (S)- versus (R)-3-Hydroxyacid-Ester Dehydrogenase Substrate Discrimination

Ethyl (S)-3-hydroxyhexanoate is the exclusive substrate for (S)-3-hydroxyacid-ester dehydrogenase (EC 1.1.1.280), while ethyl (R)-3-hydroxyhexanoate is recognized only by (R)-3-hydroxyacid-ester dehydrogenase (EC 1.1.1.279). The two enzyme families exhibit strict stereochemical discrimination with no cross-reactivity, catalyzing the reversible NADP⁺-dependent oxidation to ethyl 3-oxohexanoate [1]. Purification studies from baker‘s yeast identified two distinct oxidoreductases that reduce ethyl 3-oxohexanoate enantioselectively to either the (S)- or (R)-product with complete stereochemical fidelity—no product crossover is observed under defined conditions [2].

Enantioselective biocatalysis Oxidoreductase substrate specificity Chiral alcohol synthesis

Flavor and Fragrance Regulatory Status: (S)-Enantiomer Excluded from Food-Grade Use Compared to Racemate FEMA/JECFA Approval

The racemic mixture ethyl 3-hydroxyhexanoate (CAS 2305-25-1) holds FEMA number 3545 and JECFA food flavoring approval, with established safety assessments for human consumption in food and beverage applications [1][2]. In contrast, ethyl (S)-3-hydroxyhexanoate (CAS 88496-71-3) is explicitly categorized as ‘information only—not used for fragrances or flavors‘ with no FEMA, JECFA, or FDA food flavoring registrations [3]. The RIFM safety assessment for the racemate notes ‘stereochemistry: no isomer specified‘ and a global use volume of <0.1 metric ton per year (IFRA, 2015), underscoring that safety data cannot be extrapolated to the individual enantiomers without stereochemically defined toxicological evaluation [2].

Flavor regulation FEMA GRAS Chiral flavor compounds

Biosynthetic Pathway Specificity: (S)-Enantiomer as Product of EC 1.1.1.280 in Baker's Yeast Oxidoreductase System

The reduction of ethyl 3-oxohexanoate by baker's yeast (Saccharomyces cerevisiae) oxidoreductases proceeds through two distinct enzymatic pathways yielding opposite enantiomers. One purified oxidoreductase (optimal at pH 6.9) produces ethyl (S)-3-hydroxyhexanoate with NADPH as cofactor; a second distinct oxidoreductase (optimal at pH 6.1) produces ethyl (R)-3-hydroxyhexanoate [1]. For (R)-enantiomer production using whole-cell biocatalysis, Kluyveromyces marxianus and Aspergillus niger achieve >99% conversion with >99% enantiomeric excess (ee) within 24 hours at substrate concentrations up to 10 g/L (62 mM) [2]. Comparable whole-cell biocatalytic efficiency data for the (S)-enantiomer using purified (S)-specific oxidoreductases is not reported at the same scale, indicating a divergence in industrial biocatalytic accessibility between the two enantiomers.

Biocatalysis Yeast oxidoreductases Enantioselective reduction

Chiral Synthon Application: (S)-Enantiomer in (R)-α-Lipoic Acid Asymmetric Synthesis

Ethyl (S)-3-hydroxyhexanoate functions as a chiral synthon in the asymmetric synthesis of (R)-α-lipoic acid, achieving high space-time yield of 530 g L⁻¹ d⁻¹ with excellent enantiomeric excess (>99%) . The stereochemical configuration at C3 serves as the foundation for constructing the chiral center of the target pharmaceutical intermediate. While ethyl (R)-3-hydroxyhexanoate can also serve as a chiral building block in monocerin and fusarentin derivative synthesis [1], the (S)-enantiomer's documented utility specifically addresses the (R)-α-lipoic acid pathway. The racemic mixture (CAS 2305-25-1) cannot substitute in this application, as stereochemical purity of the starting material directly determines the enantiomeric purity of the final active pharmaceutical ingredient.

Asymmetric synthesis Chiral building block Pharmaceutical intermediates

Physical Property and Regulatory Identifier Comparison: (S)-Enantiomer versus Racemate

Ethyl (S)-3-hydroxyhexanoate (CAS 88496-71-3) and the racemate (CAS 2305-25-1) exhibit distinct CAS registry assignments, UNII identifiers, and stereochemical InChIKey values—critical distinctions for analytical reference standard procurement and regulatory documentation . The (S)-enantiomer bears InChIKey LYRIITRHDCNUHV-ZETCQYMHSA-N and specific optical rotation [α]D²⁰ = -15.5° (c = 1, CHCl₃); the racemate InChIKey is LYRIITRHDCNUHV-UHFFFAOYSA-N with no optical activity [1]. Physical properties diverge: the (S)-enantiomer has predicted density 0.989 ± 0.06 g/cm³ and boiling point 94.0-95.0 °C at 20 Torr ; the racemate reports density 0.974 g/mL at 25°C and boiling point 101-102°C at 14 mm Hg [1][2].

Analytical standards Regulatory compliance Chiral chromatography

Ethyl (S)-3-Hydroxyhexanoate Application Scenarios: Validated Use Cases from Quantitative Evidence


Enzymology Research: Substrate for (S)-3-Hydroxyacid-Ester Dehydrogenase (EC 1.1.1.280) Activity Assays

This compound serves as the defined substrate for EC 1.1.1.280 (S)-3-hydroxyacid-ester dehydrogenase, which catalyzes its NADP⁺-dependent oxidation to ethyl 3-oxohexanoate [1]. This enzyme, purified from baker‘s yeast, exhibits strict stereospecificity with no detectable activity toward the (R)-enantiomer. Researchers characterizing this oxidoreductase family or conducting enantioselective biocatalysis studies must use the (S)-enantiomer to ensure valid kinetic measurements. Substitution with the racemate (CAS 2305-25-1) introduces the (R)-enantiomer as an inert diluent, reducing apparent specific activity and confounding kinetic parameter determination [1][2].

Chiral Analytical Reference Standard for Enantiomeric Purity Determination

Ethyl (S)-3-hydroxyhexanoate (CAS 88496-71-3) functions as an authenticated chiral reference standard for gas chromatography (GC) or high-performance liquid chromatography (HPLC) enantiomer separation method development and validation [1]. The compound's defined stereochemistry (InChIKey LYRIITRHDCNUHV-ZETCQYMHSA-N) and optical rotation [α]D²⁰ = -15.5° (c = 1, CHCl₃) enable precise retention time calibration for chiral stationary phase columns [2]. This application is essential for natural product research involving chiral 3-hydroxy aliphatic esters in fruit volatiles (e.g., caja fruit, Spondias lutea), where enantiomeric distribution determines authenticity and biosynthetic origin [3].

Chiral Synthon in Asymmetric Synthesis of (R)-α-Lipoic Acid and Related Pharmaceutical Intermediates

The (S)-enantiomer serves as a chiral building block in the asymmetric synthesis of (R)-α-lipoic acid, achieving high productivity of 530 g L⁻¹ d⁻¹ with excellent enantiomeric excess (>99%) when processed through an alcohol dehydrogenase biocatalytic system [1]. This application leverages the stereochemical integrity of the C3 chiral center to establish the corresponding stereocenter in the target active pharmaceutical ingredient. Procurement of the (S)-enantiomer rather than the racemate eliminates downstream chiral resolution steps, reducing process cost and improving overall yield [1][2].

Non-Food Industrial Biocatalysis and Chiral Pool Synthesis

Ethyl (S)-3-hydroxyhexanoate is appropriate for non-ingestible industrial applications including chiral pool synthesis, ferroelectric liquid crystal precursor preparation, and research-scale biotransformation studies where stereochemical purity is required but food-grade regulatory status is not applicable [1]. The compound‘s explicit categorization as ‘information only—not used for fragrances or flavors‘ [2] makes it suitable exclusively for research, analytical, and industrial synthesis workflows that do not involve human ingestion or direct food contact.

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